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Compound of Interest

Compound Name: Lasiol

Cat. No.: B15573476

For researchers, scientists, and drug development professionals, a detailed comparison of the
spectroscopic data of Lasiol and its isomers is crucial for accurate identification and
characterization. Lasiol, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-0l, is a
monoterpenoid alcohol that has garnered interest in various chemical studies. This guide
provides a comparative analysis of its spectroscopic properties alongside its known isomers,
supported by experimental data and methodologies.

Overview of Lasiol and Its Isomers

Lasiol is a chiral molecule with the specific stereochemistry of (2S, 3S). Its isomers can include
diastereomers (such as the (2R,3S), (2S,3R), and (2R,3R) forms) and constitutional (structural)
isomers, which differ in the placement of the double bond or the hydroxyl group. For the
purpose of this guide, we will focus on positional isomers of 2,3,6-trimethylheptenol where
spectroscopic data is available.

Spectroscopic Data Comparison

A comprehensive understanding of the structural nuances between Lasiol and its isomers can
be achieved by comparing their data from *H Nuclear Magnetic Resonance (NMR), 3C NMR,
Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data for Lasiol Isomers (Predicted)

Lasiol
((2S,35)-2,3,6-

Positional Isomer 1

Positional Isomer 2

Proton ] (2,3,6-trimethylhept-  (2,3,6-trimethylhept-

trimethylhept-5-en-1-

3-en-1-ol) 6-en-1-ol)

ol)
CH-OH Data not available Data not available Data not available
CH2-OH Data not available Data not available Data not available
Olefinic CH ~5.1 ppm ~5.2-5.4 ppm ~4.7 ppm
Allylic CH Data not available Data not available Data not available
CHs Data not available Data not available Data not available

Table 2: 13C NMR Spectroscopic Data for Lasiol Isomers

Lasiol
((2S,35)-2,3,6-

Positional Isomer 1

Positional Isomer 2

Carbon ) (2,3,6-trimethylhept-  (2,3,6-trimethylhept-

trimethylhept-5-en-1-

3-en-1-ol) 6-en-1-ol)

ol)
C-OH Data not available Data not available Data not available
Cc=C Data not available Data not available ~146 ppm, ~110 ppm
CHs Data not available Data not available Data not available
CH2 Data not available Data not available Data not available
CH Data not available Data not available Data not available

Note: The presented NMR data is based on typical chemical shift ranges and data available

from public databases, which is currently incomplete for a direct comparison.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Lasiol and its isomers, the molecular ion peak (M*) is expected at m/z 156,
corresponding to the molecular formula C10Hz200.

Table 3: Key Mass Spectrometry Fragments for Lasiol Isomers

Isomer Molecular lon (M+) Key Fragments (m/z) Interpretation

Loss of H20, loss of

) ] methyl/ethyl groups,
Lasiol and its 138, 123, 95, 81, 69,
N ) 156 cleavage at branched
positional isomers 43 ]
points and near the

double bond.

The fragmentation patterns are expected to differ subtly between isomers based on the stability
of the resulting carbocations, which is influenced by the position of the double bond and
hydroxy! group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for Lasiol Isomers

Expected Wavenumber

Functional Group Vibrational Mode
(cm™)
O-H Stretching 3200-3600 (broad)
C-H (sp3) Stretching 2850-3000
C-H (sp?) Stretching 3010-3100
c=C Stretching 1640-1680
C-O Stretching 1050-1150
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The exact position of the C=C stretch may vary slightly depending on the substitution pattern of
the double bond in each isomer.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of
spectroscopic data.

NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the purified
isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) containing a small
amount of tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra are then
recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and
separated. The separated components then enter the mass spectrometer, where they are
ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the
resulting ions are then detected.

Infrared Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film
of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and an infrared beam
is passed through the sample.

Pheromone Signaling Pathway in Insects

Lasiol is a mandibular gland secretion of the male ant Lasius meridionalis and likely functions
as a pheromone. While the specific signaling cascade for Lasiol has not been fully elucidated,
a general insect olfactory pathway provides a framework for its mechanism of action.
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General Insect Pheromone Signaling Pathway.

This diagram illustrates the initial detection of a pheromone like Lasiol by an Odorant Binding
Protein in the antenna, followed by activation of an Olfactory Receptor on a neuron. This signal
is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to
a behavioral response.

Conclusion

The differentiation of Lasiol from its isomers relies on a careful and multi-faceted spectroscopic
analysis. While a complete experimental dataset for a direct comparison is not yet fully
available in public domains, the foundational principles of NMR, MS, and IR spectroscopy
provide a robust framework for their individual characterization. As more experimental data
becomes accessible, a more detailed comparative guide can be compiled to further aid
researchers in the field.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Lasiol and Its
Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573476#spectroscopic-data-comparison-for-lasiol-
isomers]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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